4-phenyl-1H-imidazole-5-carboxylic acid
Description
Significance of Imidazole (B134444) Scaffolds in Academic and Research Contexts
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry and academic research. nih.govsemanticscholar.org Its prevalence in nature, as a core component of the amino acid histidine, the purine (B94841) bases of nucleic acids, and the signaling molecule histamine, underscores its fundamental biological role. doaj.orgimedpub.com This natural occurrence has inspired chemists to explore the synthesis and application of a vast array of imidazole-containing compounds.
In academic and research settings, the imidazole scaffold is highly valued for its versatile chemical properties. It can act as both a weak acid and a weak base, and its nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.com The electron-rich nature of the imidazole ring makes it amenable to various chemical modifications, allowing for the creation of diverse libraries of compounds for screening and optimization. nih.gov
The significance of imidazole derivatives is further highlighted by their wide spectrum of biological activities. Researchers have extensively investigated and reported on their potential as anticancer, antimicrobial, anti-inflammatory, and antifungal agents. imedpub.comscialert.netresearchgate.net The ability of the imidazole moiety to interact with various enzymes and receptors has made it a key building block in the design of new therapeutic agents. nih.govresearchgate.net This has led to the development of numerous imidazole-containing drugs, cementing the scaffold's importance in the pharmaceutical sciences. nih.gov
Overview of 4-Phenyl-1H-imidazole-5-carboxylic Acid as a Subject of Scholarly Inquiry
Within the vast family of imidazole derivatives, this compound has emerged as a compound of interest for researchers. Its structure, featuring a phenyl group at the 4-position and a carboxylic acid group at the 5-position of the imidazole ring, presents a unique combination of functionalities that are attractive for various chemical and biological investigations.
While extensive research on this specific molecule is not as widespread as for some other imidazole derivatives, its structural motifs are found in compounds that have been the subject of scholarly articles. For instance, research on diaryl-1H-imidazole-4-carboxylic acids and other substituted imidazole carboxylic acids provides insights into the potential synthetic routes and chemical reactivity of compounds like this compound. medcraveonline.comnih.gov
The presence of both a phenyl ring and a carboxylic acid group offers multiple avenues for scientific exploration. The phenyl group can be modified to influence the compound's steric and electronic properties, while the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, as well as for engaging in hydrogen bonding interactions. nih.gov These features make this compound a valuable building block in the synthesis of more complex molecules and a candidate for screening in various biological assays. The study of related phenylimidazole compounds has shown that this class of molecules can exhibit interesting cohesive interactions and thermodynamic properties, suggesting that this compound could also possess unique physical characteristics. nih.gov
Below are some of the key properties of this compound that have been identified through chemical databases and preliminary research.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 802052-58-0 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
Table 2: Physicochemical Data of this compound
| Parameter | Value |
| Appearance | Solid |
| Purity | Typically ≥95% |
Note: The data in these tables is compiled from various chemical supplier databases and may not represent experimentally verified values from peer-reviewed literature.
Further in-depth research is required to fully elucidate the synthesis, properties, and potential applications of this compound, building upon the foundational knowledge of imidazole chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGYEKVCCJJXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Phenyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives
Classical and Multicomponent Cycloaddition Reactions
Classical methods for imidazole (B134444) synthesis often involve the condensation of multiple components in a single pot, providing a straightforward route to the imidazole core.
Debus-Radziszewski and Marckwald Synthesis Analogs
The Debus-Radziszewski synthesis is a well-established three-component reaction for the formation of imidazoles. wikipedia.orgscribd.com This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org For the synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid, a plausible route would involve the reaction of an ester of benzoylformic acid (an α-keto acid derivative), glyoxal, and ammonium (B1175870) acetate. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde. wikipedia.org While this method is versatile, it can sometimes suffer from low yields and the formation of side products. ijprajournal.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 1,2-Dicarbonyl | Aldehyde | Ammonia/Ammonium Acetate | Substituted Imidazole | wikipedia.orgijprajournal.com |
| Benzil (B1666583) | Benzaldehyde | Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | ijprajournal.com |
The Marckwald synthesis provides a route to 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. irjmets.com The resulting 2-thiol substituted imidazole can then be desulfurized through various oxidative methods to yield the corresponding imidazole. irjmets.comderpharmachemica.com To apply this to the synthesis of this compound, one would start with an α-amino ketone derivative of benzoylformic acid.
Van Leusen and Wallach Methods
The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of an aldimine with TosMIC in the presence of a base. nih.gov The aldimine is typically formed in situ from an aldehyde and an amine. The reaction proceeds through a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to form the imidazole ring. organic-chemistry.org For the synthesis of 4,5-disubstituted imidazoles, this method is particularly effective. nih.gov
The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to form a chlorinated intermediate, which is then reduced to yield an N-substituted imidazole. derpharmachemica.com This method has been extended to the synthesis of heterocondensed imidazoles from N-benzylamides of N-heterocyclic carboxylic acids. rsc.org The mechanism is believed to involve nitrile ylide species.
| Method | Key Reagents | Intermediate | Product | Reference |
| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | 4-Tosyl-2-imidazoline | 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazole | organic-chemistry.orgnih.gov |
| Wallach | N,N'-Dialkyloxamide, Phosphorus pentachloride | Chloro-intermediate | N-Substituted Imidazole | derpharmachemica.comrsc.org |
Condensation Reactions of α-Keto Acids with Amidines or Urea Derivatives
The synthesis of imidazoles can also be achieved through the condensation of α-keto acids or their derivatives with amidines or urea. This approach is a variation of the well-known reaction between α-haloketones and amidines. derpharmachemica.com For the synthesis of this compound, benzoylformic acid (an α-keto acid) could be condensed with an appropriate amidine. The choice of amidine would determine the substituent at the 2-position of the imidazole ring.
Three-Component Reactions Involving Aldehydes, Diketones, and Ammonium Acetate
A widely used and efficient method for the synthesis of tri-substituted imidazoles is the three-component condensation of an aldehyde, a 1,2-diketone, and ammonium acetate. tandfonline.comscielo.org.mxrsc.org To synthesize a derivative of this compound, one could envision a reaction between benzaldehyde, benzil (a 1,2-diketone), and ammonium acetate, which would yield 2,4,5-triphenyl-1H-imidazole. tandfonline.com To obtain the desired carboxylic acid at the 5-position, a 1,2-dicarbonyl compound bearing a carboxylic acid or ester group would be required. This reaction is often catalyzed by various Lewis acids or protic acids and can be performed under solvent-free conditions or with microwave irradiation to improve yields and reduce reaction times. tandfonline.comresearchgate.net
| Aldehyde | 1,2-Diketone | Ammonia Source | Catalyst (Example) | Product | Reference |
| Benzaldehyde | Benzil | Ammonium Acetate | Y(TFA)3 | 2,4,5-Triphenyl-1H-imidazole | tandfonline.com |
| Aromatic Aldehydes | Benzil/Benzoin | Ammonium Acetate | N-Bromosuccinimide | 2,4,5-Triaryl-1H-imidazoles | scielo.org.mx |
| 4-Chlorobenzaldehyde | Benzoin/Benzil | Ammonium Acetate | CuI | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | rsc.org |
Transition Metal-Catalyzed Synthetic Approaches
Transition metal catalysis offers alternative and often more efficient routes to imidazole synthesis, allowing for a broader range of functional groups and milder reaction conditions.
Nickel-Catalyzed Cyclization of Amido-nitriles
Nickel-catalyzed reactions have emerged as a promising strategy for the synthesis of various heterocyclic compounds. One potential, though less documented for this specific target, approach for the synthesis of this compound derivatives is the nickel-catalyzed cyclization of β-amido-nitriles. researchgate.net This methodology has been explored for the synthesis of other nitrogen-containing heterocycles. researchgate.netnih.gov The reaction would likely involve the intramolecular cyclization of a carefully designed amido-nitrile precursor. The nitrile group would form one of the nitrogen atoms of the imidazole ring, and the amide would participate in the ring closure. The phenyl and carboxylic acid (or ester) groups would be pre-installed on the acyclic precursor. This approach could offer a high degree of control over the substitution pattern of the final imidazole product.
| Precursor | Catalyst System (Example) | Reaction Type | Product | Reference |
| Ynamide-nitriles and Amines | Nickel/Lewis Acid | Amination/Cyclization | 3-Aminoindoles/4-Aminoisoquinolines | researchgate.netnih.gov |
| β-Amido-nitriles | Nickel Catalyst | Intramolecular Cyclization | Disubstituted Imidazoles | researchgate.net |
Copper-Catalyzed Cycloadditions in Imidazole Synthesis
While copper-catalyzed reactions are prominent in heterocyclic synthesis, specific examples detailing the direct synthesis of this compound through cycloaddition reactions are not extensively documented in readily available literature. However, the principles of copper-catalyzed cycloadditions can be applied to construct the imidazole core. One potential, albeit currently hypothetical, pathway could involve a multi-component reaction. For instance, a copper-catalyzed reaction of a phenyl-substituted α-azido-β-phenylacrylate with a suitable nitrile could theoretically yield the desired imidazole ester, which can then be hydrolyzed to the carboxylic acid. This approach would leverage copper's ability to activate terminal alkynes or other reactive species for [3+2] cycloadditions with azides. The regioselectivity of such a reaction would be crucial to ensure the desired 4-phenyl-5-carboxy substitution pattern.
Gold-Catalyzed Processes for Imidazole Ring Formation
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. Gold catalysts, particularly gold(I) complexes, are known to activate alkynes and allenes towards nucleophilic attack, facilitating various cyclization and annulation reactions. A plausible gold-catalyzed route to this compound could involve the intramolecular cyclization of a suitably functionalized N-propargylamide precursor. This precursor, bearing a phenyl group at the appropriate position, could undergo a gold-catalyzed 5-endo-dig cyclization to form the imidazole ring. Subsequent oxidation of a tethered functional group could then yield the carboxylic acid.
Recent research has highlighted the use of gold catalysts in multi-component reactions for imidazole synthesis. These reactions often proceed through the formation of imino gold carbene intermediates from readily available alkynes, azides, and nitriles. digitellinc.com Optimization of the gold catalyst system, including the choice of ligands (e.g., Buchwald-type phosphine (B1218219) ligands) and counterions, is critical for achieving high yields and minimizing side products. digitellinc.com While not yet explicitly demonstrated for this compound, this methodology shows promise for the construction of such substituted imidazoles.
Ruthenium-Catalyzed Borrowing Hydrogen Protocols
The "borrowing hydrogen" methodology, often catalyzed by ruthenium complexes, represents an atom-economical and environmentally benign approach to C-C and C-N bond formation. This strategy involves the temporary removal of hydrogen from a substrate (typically an alcohol) to generate a reactive intermediate (an aldehyde or ketone), which then participates in a coupling reaction. The catalyst subsequently returns the "borrowed" hydrogen to complete the transformation.
While direct synthesis of this compound using this method is not well-documented, the borrowing hydrogen concept could be envisioned for the C-alkylation of a pre-formed imidazole-5-carboxylate scaffold. For instance, a ruthenium catalyst could facilitate the reaction between an imidazole-5-carboxylate and a phenyl-containing alcohol, such as mandelic acid or phenylglyoxal, to introduce the phenyl group at the 4-position. This would involve the in-situ generation of a reactive phenyl-carbonyl species from the alcohol. The success of such a strategy would depend on the regioselectivity of the alkylation and the compatibility of the carboxylic acid functionality with the reaction conditions. Ruthenium-catalyzed C-H functionalization of indoles and other heterocycles has been demonstrated, suggesting the potential for direct arylation of the imidazole core, although this has not been specifically applied to the synthesis of the target molecule. rsc.org
Electrochemical and Metal-Free Synthetic Strategies
Electrochemical methods offer a green and often reagent-free alternative for the synthesis of organic molecules. In the context of imidazole synthesis, electrochemical oxidative cyclization presents a promising avenue. For the synthesis of this compound, a potential electrochemical approach could involve the anodic oxidation of a precursor molecule that incorporates the necessary phenyl and carboxylate functionalities. This could trigger an intramolecular cyclization to form the imidazole ring. While specific protocols for the target molecule are scarce, the electrochemical synthesis of various substituted imidazoles has been reported, often proceeding through the formation of radical intermediates.
Metal-free synthetic strategies are highly desirable due to their reduced cost and environmental impact. Multicomponent reactions (MCRs) are a cornerstone of metal-free synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. A well-established metal-free route to substituted imidazoles is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For the synthesis of this compound, this could involve the reaction of benzil (a 1,2-dicarbonyl), glyoxylic acid (an aldehyde with a carboxylic acid function), and an ammonia source. Variations of this method, often promoted by Brønsted or Lewis acids, have been developed to improve yields and broaden the substrate scope. nih.gov One documented metal-free synthesis of 4-phenylimidazole (B135205) derivatives involves the reaction of α-bromo-ketones with formamide. nih.govgoogle.com Adapting this to include a carboxylate precursor could provide a direct route to the target molecule.
Regiocontrolled Synthesis and Functional Group Compatibility in Imidazole Formation
Achieving the desired regiochemistry is a critical aspect of synthesizing substituted imidazoles like this compound. The choice of synthetic strategy and starting materials plays a pivotal role in directing the placement of the phenyl and carboxylic acid groups.
In multicomponent reactions, the regioselectivity is often dictated by the inherent reactivity of the starting materials. For instance, in a Radziszewski-type synthesis, the aldehyde component typically ends up at the C2 position of the imidazole ring, while the substituents from the 1,2-dicarbonyl compound occupy the C4 and C5 positions. Therefore, to synthesize this compound via this route, one would need to start with a phenyl-substituted 1,2-dicarbonyl and a precursor that provides the carboxylic acid at the adjacent position.
Stepwise synthetic approaches often offer better control over regiochemistry. For example, the synthesis could start with a pre-functionalized precursor where the phenyl and a masked carboxylic acid group are already in the correct relative positions. Subsequent cyclization to form the imidazole ring would then preserve the desired substitution pattern. Lithiation of the imidazole ring followed by quenching with an appropriate electrophile is another powerful strategy for regioselective functionalization, although this would be a post-synthetic modification rather than a de novo ring formation method.
Functional group compatibility is another key consideration. The presence of a carboxylic acid group can interfere with certain reaction conditions, particularly those involving strong bases or nucleophiles. Therefore, it is often advantageous to introduce the carboxylic acid functionality in a protected form, such as an ester or a nitrile, which can be deprotected in a later step. The choice of protecting group must be compatible with the conditions used for the imidazole ring synthesis. Many of the catalytic methods, particularly those employing gold and ruthenium, are known for their high functional group tolerance, making them attractive options for the synthesis of complex molecules.
Post-Synthetic Modifications and Derivatization Pathways
Amidation and Esterification of the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of this compound provides a convenient handle for further derivatization, primarily through amidation and esterification reactions. These modifications are crucial for modulating the physicochemical properties of the molecule, which is particularly important in medicinal chemistry and materials science.
Amidation of this compound can be achieved by reacting it with a primary or secondary amine in the presence of a coupling agent. A wide variety of coupling agents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) and uronium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). The choice of coupling agent and reaction conditions (solvent, temperature, and presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt)) can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. The imidazole-4,5-dicarboxylic acid scaffold is known to be readily derivatized with amines to yield dicarboxamides. nih.gov
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Full Name | Activating Mechanism |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble O-acylisourea |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Forms an active ester intermediate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an active ester intermediate |
Esterification of this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This is an equilibrium process, and the reaction is typically driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, which then reacts with the alcohol. The use of coupling agents, similar to those used for amidation, can also facilitate the direct esterification with alcohols. For instance, DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used system for this purpose. Surfactant-combined catalysts have also been shown to be effective for the esterification of various carboxylic acids at room temperature.
Table 2: Common Esterification Methods
| Method | Reagents | Conditions |
|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux, often with water removal |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂), then Alcohol | Typically at room temperature or gentle heating |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Mild conditions, typically at room temperature |
These post-synthetic modifications allow for the creation of a diverse library of amides and esters derived from this compound, enabling the exploration of their structure-activity relationships in various applications.
Selective Oxidation and Reduction Reactions of the Imidazole Core
The aromaticity of the imidazole ring in this compound and its derivatives imparts significant stability, making selective oxidation and reduction reactions of the core challenging. The reaction pathways are highly dependent on the reagents, reaction conditions, and the nature of the substituents on the imidazole ring.
Oxidation of the Imidazole Core
The imidazole nucleus is notably resistant to oxidation by common oxidizing agents. Research indicates that the ring system can withstand reagents such as chromic acid and hydrogen peroxide under typical conditions. pharmaguideline.com This inherent stability is a key feature of its chemistry.
However, the core is not entirely inert. It can be susceptible to attack by more powerful oxidizing agents, such as per-acids like perbenzoic acid. pharmaguideline.com Such reactions can be difficult to control and may lead to ring cleavage rather than the formation of a stable, oxidized imidazole derivative. The atmospheric oxidation of imidazole by hydroxyl radicals has also been studied, revealing that the reaction proceeds primarily through OH-addition to the carbon atoms of the ring. rsc.org While this demonstrates the ring's capacity to be oxidized, these conditions are not typically employed for selective synthetic transformations in a laboratory setting. For derivatives of this compound, synthetic strategies generally focus on modifying substituents rather than oxidizing the stable aromatic core due to the lack of selective and high-yielding methods.
Reduction of the Imidazole Core and its Substituents
Selective reduction of the aromatic imidazole core to its dihydro (imidazoline) or tetrahydro (imidazolidine) forms is synthetically difficult without affecting other reducible groups on the molecule, such as the phenyl ring. The stability of the aromatic sextet requires harsh reduction conditions, which often lack selectivity.
Consequently, research has focused more on the selective reduction of functional groups attached to the imidazole core, which is a critical strategy for the synthesis of diverse derivatives. The carboxylic acid group at the C-5 position of the title compound is a primary target for such transformations.
Selective Reduction of Carboxylic Acids:
A significant challenge in synthetic chemistry is the selective reduction of a carboxylic acid to an aldehyde without further reduction to an alcohol. Modern catalytic systems have enabled this transformation for both aromatic and aliphatic carboxylic acids. One efficient method involves hydrosilylation catalyzed by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov This reaction proceeds under mild conditions and converts the carboxylic acid into a disilyl acetal, which can then be hydrolyzed to the corresponding aldehyde upon acidic workup. nih.gov This provides a direct and selective route to synthesize 4-phenyl-1H-imidazole-5-carbaldehyde from its carboxylic acid precursor.
Selective Reduction of Other Functional Groups:
The selective reduction of other functional groups on imidazole derivatives has also been demonstrated. For instance, a nitrile group on a phenyl-imidazole scaffold can be reduced to an aldehyde. nih.gov Furthermore, aldehydes themselves can be selectively reduced to the corresponding alcohol, as demonstrated in the synthesis of 4-phenyl-imidazole derivatives where an aldehyde was reduced to a primary alcohol. nih.gov These transformations highlight the ability to selectively target and modify substituents while preserving the integrity of the imidazole core.
The following table summarizes key findings in the selective reduction of functional groups on phenyl-imidazole derivatives.
| Starting Functional Group | Target Functional Group | Key Reagents/Catalyst | Significance |
|---|---|---|---|
| Carboxylic Acid | Aldehyde | B(C₆F₅)₃, Silanes | Enables selective reduction to the aldehyde stage, avoiding over-reduction to the alcohol. nih.gov |
| Nitrile | Aldehyde | Literature protocols for nitrile reduction | Allows for the introduction of an aldehyde group from a nitrile precursor on the imidazole scaffold. nih.gov |
| Aldehyde | Alcohol | Standard reducing agents (e.g., NaBH₄) | Provides a route to primary alcohol derivatives from aldehyde intermediates. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 4 Phenyl 1h Imidazole 5 Carboxylic Acid
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.
¹H NMR: A proton NMR spectrum of 4-phenyl-1H-imidazole-5-carboxylic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the phenyl group would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The imidazole (B134444) ring contains a proton on the C2 carbon, which would likely appear as a singlet in the downfield region. The N-H proton of the imidazole and the O-H proton of the carboxylic acid would also produce signals, though their chemical shifts can be highly variable and depend on the solvent and concentration.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the carboxylic acid carbonyl carbon (typically δ 160-180 ppm), the carbons of the phenyl ring, and the carbons of the imidazole ring. The chemical shifts of the imidazole carbons would be indicative of their electronic environment.
Expected ¹H and ¹³C NMR Data (Hypothetical)
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-H | Multiplet, ~7.2-7.8 | ~125-135 |
| Imidazole C2-H | Singlet, ~8.0-8.5 | ~135-145 |
| Imidazole N-H | Broad singlet, variable | - |
| Carboxylic Acid O-H | Broad singlet, variable | - |
| Imidazole C4/C5 | - | ~120-140 |
Mass Spectrometry (LC-MS, ESI-MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source are commonly used for polar molecules like this compound.
In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode, or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the molecular formula C₁₀H₈N₂O₂, the expected exact mass of the neutral molecule is approximately 188.0586 g/mol . High-resolution mass spectrometry would be able to confirm this elemental composition with high accuracy. Further fragmentation of the parent ion (MS/MS) would yield structural information, for example, by the loss of water (H₂O) or carbon dioxide (CO₂).
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₉N₂O₂⁺ | 189.0659 |
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretch of the imidazole ring. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid group. The C=C and C=N stretching vibrations of the aromatic phenyl and imidazole rings would likely appear in the 1400-1600 cm⁻¹ region.
Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H stretch (Imidazole) | ~3100-3300 |
| C=O stretch (Carboxylic Acid) | ~1680-1720 |
| C=C and C=N stretch (Aromatic) | ~1400-1600 |
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Elucidation
X-ray crystallography on a single crystal of this compound would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine bond lengths, bond angles, and torsion angles with high precision. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid and imidazole moieties, and π-π stacking of the aromatic rings.
A search of crystallographic databases did not yield a publicly available crystal structure for this specific compound. Therefore, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be presented.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition of the compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose. The decomposition might occur in one or more steps, which could correspond to the loss of specific fragments, such as the carboxylic acid group. The absence of weight loss at lower temperatures (e.g., below 100 °C) would indicate the absence of solvent or water in the sample. Without experimental data, a specific decomposition temperature cannot be provided.
Computational Chemistry and Theoretical Studies on 4 Phenyl 1h Imidazole 5 Carboxylic Acid
Quantum Chemical Calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for studying imidazole (B134444) derivatives due to its balance of accuracy and computational cost. tandfonline.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and determine various electronic parameters. tandfonline.comppor.azorientjchem.org
Key parameters derived from these calculations for imidazole-like compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ppor.azsemanticscholar.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability. ppor.az For instance, in a study on 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol, the calculated energy gap was found to be 2.653 eV, indicating high stability. ppor.az Other calculated properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively describe the molecule's reactivity. ppor.az
Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other species. tandfonline.com Time-Dependent DFT (TD-DFT) is used to study the excited-state properties, such as electronic transitions, absorption spectra, and nonlinear optical (NLO) properties. semanticscholar.orgresearchgate.net Theoretical investigations on related imidazole derivatives have been performed using TD-DFT to calculate excitation energies, oscillator strengths, and hyperpolarizabilities, which are essential for identifying potential NLO materials. semanticscholar.orgresearchgate.net
Table 1: Quantum Chemical Parameters Calculated for Imidazole Derivatives
| Parameter | Description | Typical Method | Reference |
|---|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) | tandfonline.comppor.az |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | DFT | ppor.azsemanticscholar.org |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical stability. | DFT | ppor.az |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | DFT | tandfonline.com |
| Excitation Energies | Energies required for electronic transitions to excited states. | TD-DFT | researchgate.net |
| Hyperpolarizability (β, γ) | Measures the nonlinear optical response of a molecule. | TD-DFT | semanticscholar.org |
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are essential computational techniques for predicting how a ligand, such as 4-phenyl-1H-imidazole-5-carboxylic acid, binds to the active site of a biological target, typically a protein or enzyme. These simulations help elucidate the specific intermolecular interactions responsible for the ligand's biological activity.
Docking studies on derivatives of 4-phenyl-imidazole (4-PI) have been instrumental in developing more potent inhibitors for targets like Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression. nih.gov Such studies can identify key interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. nih.gov For example, docking simulations of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids with HIV-1 integrase revealed that the carboxylic acid moiety forms crucial hydrogen bonds with histidine and glutamic acid residues. mdpi.com
The process typically involves generating a 3D model of the ligand and docking it into the crystal structure of the target receptor. ajchem-a.comnih.gov The simulation then predicts the most favorable binding poses and calculates a binding affinity or docking score, often expressed in kcal/mol. ajchem-a.com A lower binding energy generally indicates a more stable ligand-receptor complex. ajchem-a.com Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time under physiological conditions. tandfonline.comajchem-a.com
Table 2: Examples of Molecular Docking Studies on Imidazole Derivatives
| Imidazole Derivative Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 4-Phenyl-imidazole analogs | Indoleamine 2,3-dioxygenase (IDO) | Interactions with C129 and S167 residues in the active site were identified as crucial for potency. | nih.gov |
| Imidazol-pyrazole hybrids | Epidermal Growth Factor Receptor (EGFR) | High binding affinity was correlated with specific charge densities on the molecule affecting active site binding. | researchgate.net |
| Imidazolo-triazole derivatives | Histone Deacetylase 2 (HDAC2) | A designed molecule showed a higher binding energy (-8.7 kcal/mol) than the standard inhibitor. | ajchem-a.com |
| 4-Nitroimidazole derivatives | Protein Kinase (various) | Docking scores indicated potent binding to the active sites of proteins in cancer cell lines. | researchgate.net |
| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase (IN) | The carboxylic acid moiety formed hydrogen bonds with His171 and Glu170 residues. | mdpi.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are systematic approaches used to understand how the chemical structure of a compound influences its biological activity. nih.gov SAR studies involve synthesizing and testing a series of analogs to determine which functional groups or structural features are essential for activity. nih.govmdpi.com
For imidazole derivatives, SAR studies have explored the impact of substituents on both the phenyl and imidazole rings. nih.gov For instance, in a series of benzimidazole-4-carboxamide derivatives developed as PARP-1 inhibitors, it was found that substituting with a furan (B31954) ring led to better inhibitory activity compared to other heterocyclic compounds. nih.gov This highlights how modifications in specific regions of the core structure can tune the biological response.
QSAR takes this a step further by creating mathematical models that correlate physicochemical properties of molecules with their activity. nih.gov These models use descriptors for properties like hydrophobicity (π), electronic effects (Hammett sigma, σ), and steric parameters (molar refractivity, STERIMOL). nih.gov A QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that:
Electron-withdrawing groups at the para position of the 1-phenylamino fragment were unfavorable for cytotoxicity. nih.gov
Increased lipophilicity of substituents at the meta position of the 5-phenyl ring enhanced cytotoxicity. nih.gov
The size and shape of meta substituents on the 1-phenylamino fragment were also conducive to cytotoxicity. nih.gov
Such models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govjmchemsci.com
Table 3: SAR/QSAR Findings for Phenyl-Imidazole Derivatives
| Compound Series | Activity | Key SAR/QSAR Findings | Reference |
|---|---|---|---|
| 5-Phenyl-1-phenylamino-1H-imidazoles | Anti-HIV (Cytotoxicity) | Lipophilicity of meta-substituents on the 5-phenyl ring increases activity; electron-withdrawing groups on the 1-phenylamino ring decrease it. | nih.gov |
| 2-(...)-1H-benzo[d]imidazole-4-carboxamides | PARP-1 Inhibition | Furan ring substituents in the hydrophobic pocket showed better inhibitory activity than other heterocycles. | nih.gov |
| 5-Oxo-imidazoline derivatives | Anticancer (MCF-7) | Substitution of bulky, lipophilic groups at the R1 position increased activity. | jmchemsci.com |
Conformational Analysis and Tautomeric Equilibria
Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the rotation around the single bond connecting the phenyl and imidazole rings. The relative orientation of these two rings can significantly impact the molecule's ability to fit into a receptor's binding site. The phenyl group is often twisted relative to the plane of the heterocyclic ring, and the degree of this twist can be determined computationally. researchgate.net
Tautomerism is another critical aspect, as the imidazole ring can exist in different isomeric forms depending on the position of the N-H proton. For this compound, the proton can reside on either the N1 or N3 nitrogen atom, leading to two distinct tautomers. The relative stability of these tautomers determines which form is predominant in a given environment. nih.gov
Computational methods, such as ab initio and DFT calculations, are used to predict the relative energies of different tautomers and thus the equilibrium between them. nih.govresearchgate.net The influence of the solvent is often included in these calculations using models like the Polarizable Continuum Model (PCM), as the solvent can significantly affect tautomeric preference. researchgate.netresearchgate.net For example, theoretical calculations on 4-(5-)methylimidazole have successfully predicted the tautomer ratio in solution, showing good agreement with experimental results. nih.gov Understanding the tautomeric equilibrium is crucial because different tautomers can exhibit distinct biological activities and receptor binding interactions. nih.gov
Coordination Chemistry and Supramolecular Assemblies of 4 Phenyl 1h Imidazole 5 Carboxylic Acid Derivatives
Ligand Properties and Coordination Modes with Metal Ions
The coordination behavior of 4-phenyl-1H-imidazole-5-carboxylic acid is dictated by its molecular structure, which features multiple potential binding sites and is sensitive to the chemical environment.
This compound is a multifunctional ligand possessing several potential coordination sites. The key donor atoms are the two nitrogen atoms of the imidazole (B134444) ring and the two oxygen atoms of the carboxylate group. researchgate.net This arrangement allows the ligand to act as a versatile building block for coordination polymers. The presence of these N and O donors facilitates various coordination behaviors and enables the formation of stable chelate rings with metal ions. researchgate.net
The imidazole ring offers two nitrogen atoms for coordination. Depending on the deprotonation state, it can coordinate through the pyridinic-type nitrogen atom or bridge metal centers. The carboxylate group can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. This versatility allows for the construction of diverse and complex structures. researchgate.net The phenyl group at the 4-position may introduce steric hindrance, influencing the self-assembly process and the final architecture of the resulting metal complexes.
The coordination versatility of this compound is significantly influenced by pH. The ligand has two types of acidic protons: one on the carboxylic acid group (-COOH) and another on the imidazole ring (N-H). These protons can be selectively deprotonated at different pH levels, leading to various anionic forms of the ligand (e.g., H L⁻ or L²⁻). researchgate.netnih.gov
This pH-dependent deprotonation is crucial as it alters the charge of the ligand and the availability of its donor atoms, thus dictating its coordination mode. researchgate.net For instance, at lower pH, the ligand may remain protonated and coordinate as a neutral molecule or a mono-anion, often leading to simpler, mononuclear structures. acs.org As the pH increases, successive deprotonation occurs, generating a more highly charged ligand capable of bridging multiple metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. acs.org The ability to control the deprotonation state by tuning the pH provides a powerful tool for rationally designing and synthesizing metal-organic frameworks with desired topologies and properties. researchgate.netacs.org
Synthesis and Characterization of Metal Complexes
The multidentate and versatile nature of this compound allows for the synthesis of a wide array of metal complexes under various reaction conditions, such as solvothermal methods.
Analogous to other imidazole-carboxylic acid ligands, this compound is expected to form stable complexes with a variety of transition metals. Studies on the related 1H-imidazole-4-carboxylic acid have shown the successful synthesis of complexes with Co(II), Ni(II), Cu(II), Pd(II), and Pt(IV). researchgate.net These complexes exhibit different stoichiometries (e.g., 1:1, 1:2, 1:4 metal-to-ligand ratios) and geometries. researchgate.net The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, sometimes under hydrothermal or solvothermal conditions. The resulting structures are characterized using techniques such as single-crystal X-ray diffraction, UV-Vis and IR spectroscopy, and magnetic susceptibility measurements. researchgate.net
| Metal Ion | Ligand System | Observed Geometry/Structure |
|---|---|---|
| Ni(II) | 1H-imidazole-4-carboxylate | Distorted octahedral |
| Cu(II) | Polydentate imidazole-based ligand | Tetranuclear complexes |
| Cd(II) | 4,5-imidazoledicarboxylic acid | Mononuclear, 1D, 2D, and 3D polymers |
| Ag(I) | 4,5-imidazoledicarboxylic acid | 3D framework |
| Mn(II) | 4,5-imidazoledicarboxylic acid | 2D layer |
Imidazole-carboxylate ligands are effective for sensitizing lanthanide(III) ion luminescence. mdpi.com When coordinated to lanthanide ions such as Eu(III) or Tb(III), the this compound ligand can act as an "antenna." The organic ligand absorbs ultraviolet light and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits light at its own characteristic, sharp wavelengths. researchgate.net This process, known as the antenna effect, is crucial for overcoming the low absorption coefficients of the lanthanide ions themselves.
Complexes of Eu(III) typically display strong red luminescence, while Tb(III) complexes show characteristic green emission. mdpi.comresearchgate.net The luminescent properties, including emission intensity and lifetime, are highly dependent on the coordination environment of the lanthanide ion, which is defined by the ligand. The synthesis of these complexes often occurs under solvothermal conditions, yielding crystalline materials with interesting photophysical properties. mdpi.com These luminescent materials have potential applications in areas such as lighting devices, sensors, and bio-imaging.
| Lanthanide Ion | Typical Emission Color | Characteristic Emission Bands (nm) |
|---|---|---|
| Eu(III) | Red | ~579 (⁵D₀→⁷F₀), ~591 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂) |
| Tb(III) | Green | ~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅), ~585 (⁵D₄→⁷F₄) |
| Sm(III) | Orange-Red | ~564, ~600, ~645 |
| Dy(III) | Yellow | ~480, ~575 |
Supramolecular Architecture and Self-Assembly Processes
The formation of extended, ordered structures from metal complexes of this compound is driven by a combination of strong coordination bonds and weaker non-covalent interactions. These self-assembly processes lead to the creation of complex supramolecular architectures. researchgate.net
Hydrogen bonds play a critical role in assembling the individual metal-ligand units into higher-dimensional networks. researchgate.net Specifically, N-H···O and O-H···O hydrogen bonds can form between the imidazole and carboxylate groups of adjacent complexes, linking them into 1D chains, 2D sheets, or 3D frameworks. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions between the aromatic imidazole and phenyl rings can further stabilize the supramolecular structure. researchgate.net The interplay between the directional nature of coordination bonds and the specificity of these intermolecular forces allows for a high degree of control over the final crystal structure. By carefully selecting the metal ion, counter-anions, and reaction conditions (like solvents and temperature), it is possible to guide the self-assembly process to produce materials with specific network topologies and properties. researchgate.net
Role of Hydrogen Bonding Networks (N-H···O, O-H···O, C-H···O, C-H···N) in Crystal Engineering
The predictable and directional nature of hydrogen bonds is a cornerstone of crystal engineering, allowing for the controlled assembly of molecules into desired architectures. In derivatives of this compound, a variety of hydrogen bonding interactions work in concert to guide the formation of robust supramolecular networks.
The strategic placement of functional groups on the phenyl ring or modification of the imidazole core in derivatives allows for the fine-tuning of these hydrogen bonding networks, leading to the engineering of crystals with tailored properties.
Construction of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Structures
The self-assembly of this compound and its derivatives through hydrogen bonding and other non-covalent interactions leads to the formation of supramolecular structures with varying dimensionalities.
One-Dimensional (1D) Structures: Through the catemeric association of molecules via N-H···O or O-H···O hydrogen bonds, infinite one-dimensional chains can be formed. For example, coordination polymers based on related imidazole-dicarboxylate ligands have been shown to form 1D infinite chains.
Two-Dimensional (2D) Structures: The interconnection of these 1D chains through secondary hydrogen bonding interactions, such as C-H···O or π-π stacking of the phenyl rings, can extend the structure into two dimensions, creating layered sheets. Studies on similar ligands have produced 2D network structures with defined topologies.
Three-Dimensional (3D) Structures: Further extension of 2D layers through interlayer hydrogen bonds or other intermolecular forces can result in complex three-dimensional supramolecular frameworks. The specific arrangement is highly dependent on the coordination geometry of the metal ions involved and the coordination modes of the ligand.
The dimensionality of the resulting architecture can be controlled by factors such as solvent choice, temperature, and the presence of co-forming molecules that can interrupt or link the primary hydrogen bonding motifs.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The true versatility of this compound is realized when it is used as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ligand possesses multiple coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. This allows it to bridge multiple metal centers in various coordination modes.
The deprotonation state of the ligand is a critical factor influencing the final structure. For instance, studies on analogous imidazole-carboxylate ligands have demonstrated that:
Singly deprotonated ligands may act as simple monodentate or chelating linkers, often resulting in discrete mononuclear complexes.
Doubly deprotonated ligands can adopt various bridging modes (μ₂, μ₃, or μ₄) to generate one-dimensional or two-dimensional coordination polymers.
Triply deprotonated ligands (in dicarboxylate analogues) can coordinate in higher modes (μ₅) to form complex three-dimensional frameworks. researchgate.net
By reacting derivatives of this compound with different metal ions (e.g., Cd(II), Pb(II), Sr(II)), a wide array of structures can be synthesized. acs.org For example, research on the related 2-phenyl-1H-imidazole-4,5-dicarboxylic acid has yielded 1D chains with Cadmium, 2D frameworks with Lead, and 3D frameworks with Strontium, demonstrating the influence of the metal ion on the final dimensionality. acs.org
The table below summarizes examples of coordination polymers constructed from related phenyl-imidazole-carboxylate ligands, illustrating the structural diversity achievable.
| Compound Name | Metal Ion | Ligand | Dimensionality | Ref. |
| [Cd₂(μ₂-HPhIDC)₂(phen)₂] | Cd(II) | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC) | 1D | acs.org |
| [Pb₃(μ₄-PhIDC)₂(H₂O)] | Pb(II) | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC) | 2D | acs.org |
| [Sr(μ₂-H₂PhIDC)₂(H₂O)₄]·2H₂O | Sr(II) | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC) | 3D | acs.org |
| [Ca(μ₃-HPyPhIDC)(H₂O)₂]n | Ca(II) | 2-(4-(pyridin-4-yl)phenyl)-1H-imidazole-4,5-dicarboxylic acid | 1D | rsc.org |
| {[M₃(μ₂-H₂PyPhIDC)₂(μ₃-HPyPhIDC)₂·6(H₂O)₂]·6H₂O}n | Mn/Co(II) | 2-(4-(pyridin-4-yl)phenyl)-1H-imidazole-4,5-dicarboxylic acid | 2D | rsc.org |
These examples underscore the potential of this compound and its derivatives as highly effective building blocks for creating functional materials with controlled structures and dimensionalities.
Applications of 4 Phenyl 1h Imidazole 5 Carboxylic Acid As a Chemical Building Block and in Functional Materials
Precursor in Advanced Organic Synthesis
4-Phenyl-1H-imidazole-5-carboxylic acid serves as a valuable scaffold in organic synthesis, enabling the construction of more complex molecular architectures. The inherent reactivity of its distinct functional groups—the imidazole (B134444) ring, the carboxylic acid, and the phenyl group—can be selectively exploited to build diverse derivatives.
The structure of this compound is primed for elaboration into more complex heterocyclic systems. The carboxylic acid group is a key functional handle for derivatization. For instance, similar to how imidazole-4,5-dicarboxylic acid is readily converted into libraries of imidazole-4,5-dicarboxamides, the single carboxyl group on this molecule can be transformed into amides, esters, or other functionalities via standard coupling reactions. nih.gov
Furthermore, the imidazole core itself can participate in reactions. The nitrogen atoms can be alkylated or arylated, and the C2 position of the imidazole ring can be functionalized, for example, through C-H activation protocols. Nickel-catalyzed C-H arylations have been successfully applied to imidazoles to form new C-C bonds. nih.gov One-pot reductive cyclization methods, which are used to create benzimidazole (B57391) derivatives, demonstrate the potential for fusing additional rings onto the imidazole scaffold. medcraveonline.comresearchgate.net This allows the core structure of this compound to be expanded into larger, polycyclic aromatic systems with tailored electronic and steric properties.
While the imidazole nucleus is a core component of essential natural products, such as the amino acid histidine, the specific use of this compound as a direct intermediate in the total synthesis of natural products is not widely documented in scientific literature. Its role is more pronounced as a versatile building block in the synthesis of designed molecules for medicinal chemistry and materials science rather than in the replication of existing natural compounds.
Catalysis Applications and Catalytic Activity
The structural features of this compound make it and its derivatives promising candidates for applications in catalysis. The imidazole moiety can function both as a ligand in metal-based catalysis and as an organocatalyst itself.
The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group are excellent coordination sites for transition metal ions. researchgate.net Imidazole derivatives are known to form stable complexes with metals like cobalt(II) and copper(II). researchgate.net These metal complexes can exhibit significant catalytic activity. For example, nanoparticles modified with imidazole-functionalized ligands have been shown to act as recoverable semiheterogeneous catalysts for hydrolysis reactions, with their activity being dramatically enhanced by complexation with Co²⁺ ions. acs.org The specific geometry and electronic environment provided by the this compound ligand can be used to tune the reactivity of a metal center for specific catalytic transformations.
Beyond coordination chemistry, the imidazole ring itself is known to possess catalytic activity, particularly in promoting hydrolysis reactions, such as that of phenyl acetates. acs.orgrsc.org Copolymers containing both imidazole and carboxylic acid units have demonstrated cooperative effects in catalyzing esterolytic reactions. acs.org This suggests that this compound could function as an effective organocatalyst, where the imidazole acts as a nucleophilic or general base catalyst and the adjacent carboxylic acid group participates through intramolecular interactions.
Development of Functional Materials
The unique photophysical and chemical properties of the this compound scaffold make it an attractive component for the design and synthesis of novel functional materials, including dyes, optical materials, and advanced polymers.
Imidazole derivatives are integral to the design of advanced organic dyes, particularly those with a donor-π bridge-acceptor (D-π-A) architecture. rsc.org In such systems, the phenyl-imidazole moiety can act as an electron donor, while the carboxylic acid can serve as both an electron acceptor and an anchoring group to attach the dye to surfaces like TiO₂ in dye-sensitized solar cells (DSSCs). uokerbala.edu.iqresearchgate.net
The extended π-conjugated system of phenyl-imidazole derivatives also gives rise to significant nonlinear optical (NLO) properties. rsc.org NLO materials are crucial for modern technologies like signal processing and optical switches. acs.org Organic molecules with imidazole scaffolds are studied for their high hyperpolarizability, which is a measure of NLO activity. medsci.cnresearchgate.net Theoretical and experimental studies on similar triaryl imidazoles have demonstrated large third-order optical nonlinearity, indicating their potential for use in photonic devices. researchgate.netresearchgate.netsemanticscholar.org The intramolecular charge transfer (ICT) from the electron-rich phenyl and imidazole rings to an acceptor part of the molecule is key to these properties.
Table 1: Nonlinear Optical (NLO) Properties of a Representative Phenyl-Imidazole Compound (Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol)
| Property | Value | Reference |
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | researchgate.net |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | researchgate.net |
| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | researchgate.net |
This compound is a valuable monomer for creating advanced functional polymers. The carboxylic acid group provides a reactive site for polymerization reactions, allowing it to be incorporated into polyesters and polyamides. researchgate.net
Polymers containing imidazole rings often exhibit useful properties but can have a high affinity for water due to hydrogen bonding with the imidazole N-H group. rsc.org The incorporation of a phenyl group on the imidazole nitrogen, as seen in N-phenyl-poly(benzimidazole imide)s, has been shown to hinder the formation of hydrogen bonds with water, significantly lowering water absorption while maintaining excellent thermal stability. rsc.org By analogy, using this compound as a monomer could lead to polymers with improved moisture resistance. Furthermore, imidazole-containing polymers are explored for a range of applications, from hydrogels for drug release to materials for specific molecular recognition. researchgate.netmdpi.com The combination of the rigid phenyl-imidazole backbone and the reactive carboxylic acid makes this monomer suitable for synthesizing high-performance polymers with tailored optical, thermal, and chemical properties. nih.gov
Fabrication of Photoluminescent Materials
While the direct use of this compound in the fabrication of photoluminescent materials is not extensively documented in readily available scientific literature, the principles of its application can be inferred from studies on analogous imidazole-based carboxylic acid ligands. These related compounds are effective building blocks for creating coordination polymers and metal-organic frameworks (MOFs) with significant photoluminescent properties, particularly when complexed with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺).
The fabrication process typically involves the solvothermal or hydrothermal synthesis of lanthanide complexes. In this method, a salt of the desired lanthanide (e.g., nitrate (B79036) or chloride) is reacted with the organic ligand (in this case, this compound) in a suitable solvent or mixture of solvents. The reaction mixture is then heated in a sealed vessel, leading to the formation of crystalline coordination polymers.
The photoluminescence of these materials is generally achieved through the "antenna effect." The organic ligand, acting as an antenna, absorbs ultraviolet or visible light and efficiently transfers the absorbed energy to the central lanthanide ion. This energy transfer excites the f-electrons of the lanthanide ion, which then emits light at its characteristic wavelengths upon returning to the ground state. The specific emission colors are a hallmark of the chosen lanthanide: Europium complexes typically exhibit a strong red luminescence, while Terbium complexes are known for their vibrant green emission.
For instance, studies on similar imidazole-dicarboxylate ligands have shown the formation of one-, two-, and three-dimensional coordination polymers with lanthanides. The solid-state photoluminescent measurements of these materials reveal the characteristic narrow emission bands of the respective lanthanide cations, confirming the successful sensitization by the organic ligand.
Below is a hypothetical data table illustrating the kind of research findings that would be expected from studies on photoluminescent materials fabricated using this compound and various lanthanide ions, based on data from analogous systems.
| Lanthanide Ion | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Corresponding Transition | Emitted Color |
| Eu³⁺ | ~315 | ~591, ~613 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ | Red |
| Tb³⁺ | ~320 | ~490, ~545 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅ | Green |
| Dy³⁺ | ~350 | ~480, ~575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | Yellow |
| Sm³⁺ | ~400 | ~564, ~600, ~645 | ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, ⁴G₅/₂ → ⁶H₉/₂ | Orange-Red |
Table 1: Hypothetical Photoluminescent Properties of Lanthanide Complexes with this compound.
This table outlines the expected characteristic emission spectra for complexes of this compound with different lanthanide ions, demonstrating its potential as a versatile ligand for creating a range of photoluminescent materials. The actual experimental values would depend on the specific crystal structures and coordination environments achieved.
Investigations into Biological Activities and Molecular Mechanisms of 4 Phenyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives Non Clinical Research Focus
Enzyme Inhibition Studies (In Vitro Methodologies)
The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. Derivatives of 4-phenyl-1H-imidazole-5-carboxylic acid have been investigated for their inhibitory effects against several key enzymes.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.govfrontiersin.org A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have demonstrated significant potential as non-purine xanthine oxidase inhibitors. nih.gov
In vitro studies revealed that 1-hydroxyl substituted derivatives, in particular, showed excellent inhibitory potency against xanthine oxidase. nih.gov Several compounds in this series exhibited IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of Febuxostat, a known XO inhibitor. nih.gov For instance, compounds designated as 4d and 4e had an IC₅₀ of 0.003 µM, while 4f showed an IC₅₀ of 0.006 µM, compared to Febuxostat's IC₅₀ of 0.01 µM. nih.gov
Mechanistic studies, through Lineweaver-Burk plot analysis, identified a representative compound from this series (4f ) as a mixed-type inhibitor of xanthine oxidase. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations suggest that these derivatives bind within the active site of the enzyme, providing a rationale for their significant inhibitory activity. nih.gov The active site of xanthine oxidase contains a molybdenum cofactor which is essential for its catalytic function. frontiersin.orgresearchgate.net
| Compound | IC₅₀ (µM) |
|---|---|
| Derivative 4d | 0.003 |
| Derivative 4e | 0.003 |
| Derivative 4f | 0.006 |
| Febuxostat (Reference) | 0.01 |
Pin1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically catalyzes the isomerization of pSer/pThr-Pro motifs in proteins, playing a regulatory role in various cellular processes. unisi.itnih.gov While direct studies on the inhibition of Pin1 by this compound have not been extensively reported, research on other imidazole-containing molecules provides some insight. In the development of peptide-based Pin1 inhibitors, the inclusion of a histidine residue, which contains an imidazole ring, was found to significantly increase binding affinity. unisi.it For example, the peptide-based inhibitor 5k (methylacetyl-l-alanyl-l-histidyl-l-prolyl-l-phenylalaninate) showed a tenfold tighter affinity for Pin1 compared to a similar peptide without the histidine. unisi.it This suggests that the imidazole ring can stabilize the complex through additional interactions, highlighting the potential for imidazole-based scaffolds in the design of Pin1 inhibitors. unisi.it
Beta-glucuronidase is an enzyme involved in the breakdown of complex carbohydrates and has been implicated in various pathological conditions, making it a therapeutic target. researchgate.netnih.gov Currently, there is a lack of specific research data on the inhibition of beta-glucuronidase by this compound or its direct derivatives.
However, studies on the related compound 4-phenylimidazole (B135205) have shown it to be a potent and specific reversible inhibitor of a different glycosidase, sweet almond beta-glucosidase. nih.gov In that context, 4-phenylimidazole exhibited a pH-independent Kᵢ of 0.8 µM. nih.gov The inhibitory mechanism was attributed to the molecule's ability to combine the binding affinities of benzene (B151609) for the hydrophobic aglycone binding site and imidazole for the sugar binding site of the enzyme. nih.gov While these findings relate to a different enzyme (beta-glucosidase) and a precursor molecule, they illustrate the potential of the phenyl-imidazole scaffold to interact effectively with the active sites of glycosyl hydrolases.
Research has identified other enzymatic targets for derivatives of this compound, demonstrating the scaffold's versatility.
11β-Hydroxylase: (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is a precursor used in the synthesis of Metomidate, a potent inhibitor of 11β-hydroxylase. nih.gov This enzyme is crucial for the biosynthesis of cortisol and aldosterone (B195564) in the adrenal cortex. nih.gov
HIV-1 Integrase: A series of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids were designed and evaluated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. mdpi.com Several compounds from this series showed significant inhibition in a high-throughput screening assay, indicating they selectively bind to the LEDGF/p75-binding pocket on the integrase enzyme. mdpi.com
Elucidation of Molecular Interactions and Binding Affinities with Biological Targets
The biological activity of this compound derivatives is rooted in their ability to form specific molecular interactions with their targets. The imidazole ring itself is capable of acting as both a hydrogen bond donor and participating in π-π stacking interactions, allowing for versatile binding.
In the context of xanthine oxidase inhibition, molecular docking studies have shown that imidazole derivatives can fit into the enzyme's active site. nih.gov Key interactions may involve amino acid residues such as Glu802, Arg880, Phe914, and Phe1009, which can form hydrogen bonds, π-π stacking, or hydrophobic interactions with inhibitors. nih.gov The carboxylic acid moiety of the inhibitor can also form crucial interactions; in many XO inhibitors, this group is the most tightly binding part of the molecule. nih.gov
Modulatory Effects on Key Metabolic Pathways, such as Purine Metabolism
Beyond the direct inhibition of xanthine oxidase, imidazole derivatives have been shown to modulate purine metabolism at other key points. Research on the antitumor agent 5-carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) revealed a distinct mechanism of action within the purine synthesis pathway. nih.gov
In vitro, SL-1250 is rapidly converted to 4-carbamoylimidazolium 5-olate (SM-108) . nih.gov This active form, SM-108, is then converted into its ribonucleotide by adenine (B156593) phosphoribosyltransferase (APRTase). nih.gov The resulting SM-108 nucleotide acts as a potent inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) 5'-monophosphate (GMP). nih.gov The inhibition of IMPDH by the SM-108 nucleotide was found to be competitive, with a Kᵢ value of 2 x 10⁻⁸ M. nih.gov This blockade of GMP synthesis effectively disrupts the purine metabolic pathway, explaining the compound's growth-inhibitory effects, which could be reversed by the addition of guanine (B1146940) or guanosine. nih.gov
Despite a comprehensive search for scientific literature, no research articles detailing the in vitro antimicrobial activities of this compound or its direct derivatives could be located. The existing body of research on imidazole-containing compounds focuses on other structural analogs, and the specific data required to populate the requested sections for this particular molecule is not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the antimicrobial research of this compound as per the structured outline provided. Generating content for the specified sections without supporting data from non-clinical research would be speculative and would not meet the required standards of scientific accuracy.
Further research into the biological activities of this compound and its derivatives is needed to determine its potential antimicrobial properties. Until such studies are conducted and published, a comprehensive report on its activity against Gram-positive and Gram-negative microorganisms, complete with detailed research findings and data tables, cannot be compiled.
Future Research Directions and Concluding Perspectives
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of chiral derivatives of imidazole (B134444) compounds is a burgeoning area of research, driven by the demand for enantiomerically pure molecules in various fields. While specific methodologies for the asymmetric synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid derivatives are not yet extensively documented, future research is anticipated to focus on establishing stereoselective synthetic routes. Progress in this area will likely involve the adaptation of existing methods for related heterocyclic compounds, such as the use of chiral catalysts or auxiliaries to control the stereochemistry during the imidazole ring formation or its subsequent functionalization. The creation of chiral variants is crucial for exploring stereospecific interactions in materials science and molecular biology.
Exploration of Novel Coordination Architectures and Advanced MOFs
The bifunctional nature of this compound, containing both a nitrogen-rich imidazole ring and an oxygen-donating carboxylic acid group, makes it an excellent candidate as a ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net Imidazole-based ligands with carboxylate functionalities have been successfully used to create a variety of coordination architectures, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.orgrsc.org
Future work will likely focus on systematically reacting this ligand with various metal ions to explore the resulting structural diversity. acs.orgglobethesis.com The presence of the phenyl group can influence the framework's topology through steric effects and potential π-π stacking interactions, leading to novel materials. Research into 4,5-imidazoledicarboxylic acid has shown it can have six potential donor atoms, leading to diverse coordination modes and beautiful structures. researchgate.net Advanced MOFs synthesized from this compound could be designed for specific applications such as gas storage, separation, and catalysis, leveraging the tunable pore environment and high surface area characteristic of these materials. jchemrev.com
Table 1: Potential Coordination Modes of this compound in MOFs
| Coordination Site | Potential Binding Mode | Resulting Structural Motif |
| Imidazole Nitrogen | Monodentate | Termination of a chain or linking to a single metal center. |
| Carboxylate Oxygen | Monodentate, Bidentate (chelating or bridging) | Formation of dimers, chains, or layers. |
| Imidazole and Carboxylate | Bidentate (chelating) | Creation of stable 5- or 6-membered metallacycles. |
| Multiple Ligand Sites | Bridging (μ2, μ3, etc.) | Formation of 2D and 3D network structures. acs.org |
Application of Computational Design in Rational Material Development
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of materials based on this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of the ligand and its potential coordination complexes. researchgate.netacs.org This allows for the in silico screening of different metal-ligand combinations to identify promising candidates for advanced MOFs with desired properties, such as specific pore sizes or selective gas adsorption capabilities. acs.org
Furthermore, molecular modeling can simulate the interactions within these frameworks, providing insights into their stability and functionality. nih.gov For biological applications, molecular docking studies can predict the binding affinity and orientation of derivatives within the active sites of enzymes or receptors, guiding the rational design of molecules with specific biological functions. Computational studies on related imidazole-heme complexes have successfully determined orientational preferences and the influence of the surrounding environment on electrostatic interactions. researchgate.netdocumentsdelivered.com
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level (Non-Clinical)
The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous biomolecules and therapeutic agents. Future non-clinical research on this compound and its derivatives will focus on understanding their interactions with biological macromolecules at a molecular level.
The key structural features for these interactions include:
Hydrogen Bonding: The imidazole N-H group and the carboxylic acid moiety can act as both hydrogen bond donors and acceptors.
π-π Stacking: The aromatic phenyl and imidazole rings can engage in stacking interactions with aromatic residues in proteins.
Coordination: The ligand can chelate metal ions that are often present in the active sites of metalloenzymes.
By employing biophysical techniques and computational modeling, researchers can elucidate the precise binding modes and mechanisms of action. For instance, derivatives could be designed to inhibit specific enzymes, as has been seen with imidazole-based compounds acting as HIV-1 integrase inhibitors. mdpi.com These fundamental studies are essential for understanding the structure-activity relationships that govern biological effects.
Integration of Green Chemistry Principles in Synthetic Methodologies
The future synthesis of this compound and its derivatives will increasingly incorporate the principles of green chemistry to minimize environmental impact. researchgate.net Research is moving away from traditional methods that may require harsh conditions or hazardous solvents. asianpubs.org
Key green chemistry approaches applicable to imidazole synthesis include:
Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate reaction times, increase yields, and enhance product selectivity, often under milder conditions. bohrium.comresearchgate.netnih.gov
Benign Catalysts and Solvents: The use of biodegradable catalysts, such as lemon juice, or reusable catalysts like ionic liquids and magnetic nanoparticles, is a growing trend. researchgate.nettandfonline.com Performing reactions in water or under solvent-free conditions further enhances the environmental profile of the synthesis. asianpubs.orgbohrium.com
Atom Economy: Multicomponent, one-pot reactions, where multiple starting materials react in a single step to form the final product, are highly efficient. nih.govsciepub.com These methods improve atom economy by reducing the number of synthetic steps and minimizing waste generation. sciepub.com
Adopting these sustainable practices will be crucial for the environmentally responsible production and exploration of this versatile chemical compound. bohrium.comdoaj.org
Q & A
Q. What are the recommended synthetic routes for 4-phenyl-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis often involves cyclocondensation of phenylhydrazine with β-keto esters or related precursors. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (structurally analogous) was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., acetic acid). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product.
Q. How should researchers characterize the physicochemical properties of this compound?
A multi-technique approach is recommended:
- Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed distinct NMR signals for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Elemental analysis : Validate molecular formula (e.g., C₁₁H₁₀N₂O₂) by comparing calculated vs. experimental C/H/N/O percentages .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure determination if single crystals are obtainable .
Q. What safety protocols are essential for handling this compound?
Refer to Safety Data Sheets (SDS) for imidazole derivatives, which typically recommend:
- PPE: Gloves, lab coat, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Storage: In a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods aid in studying this compound’s reactivity or interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Studies on pyrazole-carboxylic acid analogs used Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Screen for biological targets (e.g., enzymes like xanthine oxidase) using AutoDock Vina. For example, imidazole derivatives with phenyl groups showed strong binding to enzyme active sites in silico .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare experimental IR/NMR with theoretical spectra from computational models.
- High-resolution techniques : Use LC-MS or HRMS to confirm molecular weight and fragmentation patterns.
- Twinned data refinement : For ambiguous crystallographic results, employ SHELXL’s twin refinement tools to resolve overlapping peaks .
Q. How can researchers assess the compound’s potential as a pharmaceutical intermediate?
- Impurity profiling : Monitor process-related impurities (e.g., tetrazole-containing byproducts) via HPLC with UV detection (λ = 254 nm). Pharmacopeial standards recommend ≤0.1% impurity thresholds .
- Biological screening : Test inhibitory activity against targets like xanthine oxidase using in vitro assays. For example, 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives showed IC₅₀ values in the µM range .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol) to simplify distillation.
- Byproduct control : Optimize stoichiometry and reaction time to minimize dimerization or oxidation byproducts.
- Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
